molecular formula C27H25F3N4O3S2 B3599897 N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 540514-93-0

N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B3599897
CAS No.: 540514-93-0
M. Wt: 574.6 g/mol
InChI Key: XNFCSEYZISJHPC-UHFFFAOYSA-N
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Description

N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide: is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: This is achieved through a nucleophilic substitution reaction, where a thiol group is introduced.

    Attachment of the Phenyl and Trifluoromethylphenyl Groups: These groups are introduced via electrophilic aromatic substitution reactions.

    Final Coupling and Functionalization: The final steps involve coupling reactions to attach the remaining functional groups, followed by purification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.

Industry

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide: can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:

Uniqueness

The presence of the trifluoromethyl group in this compound enhances its chemical stability and binding affinity, making it unique compared to other similar compounds.

Properties

IUPAC Name

N,N-diethyl-5-methyl-4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F3N4O3S2/c1-4-33(5-2)25(37)22-16(3)21-23(39-22)32-26(34(24(21)36)19-12-7-6-8-13-19)38-15-20(35)31-18-11-9-10-17(14-18)27(28,29)30/h6-14H,4-5,15H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFCSEYZISJHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201100976
Record name N,N-Diethyl-3,4-dihydro-5-methyl-4-oxo-2-[[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]thio]-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540514-93-0
Record name N,N-Diethyl-3,4-dihydro-5-methyl-4-oxo-2-[[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]thio]-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=540514-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-3,4-dihydro-5-methyl-4-oxo-2-[[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]thio]-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

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